molecular formula C25H21NO5S2 B3019573 Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 1223811-95-7

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B3019573
CAS No.: 1223811-95-7
M. Wt: 479.57
InChI Key: PQUPAWBUCCNQHI-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfonamide-substituted thiophene derivative characterized by a thiophene backbone with three key substituents:

  • Position 2: A methyl ester group (–COOCH₃), which enhances solubility and influences metabolic stability.
  • Position 4: A 4-methylphenyl group, which increases lipophilicity and may modulate membrane permeability.

This compound belongs to a class of sulfonamide-functionalized heterocycles, which are frequently explored in medicinal and agrochemical research due to their bioactivity.

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S2/c1-17-8-10-18(11-9-17)22-16-32-23(25(27)30-2)24(22)33(28,29)26-19-12-14-21(15-13-19)31-20-6-4-3-5-7-20/h3-16,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUPAWBUCCNQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the methyl, phenyl, and sulfamoyl groups through various reactions such as Friedel-Crafts acylation, sulfonation, and esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfamoyl group to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C25H21N2O5S
  • Molecular Weight: 479.6 g/mol
  • CAS Number: 1223811-95-7

The compound features a thiophene ring integrated with multiple functional groups, including methyl, phenoxy, and sulfamoyl groups. This unique structure contributes to its diverse biological and chemical activities.

Scientific Research Applications

1. Organic Synthesis:

  • Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate serves as a valuable building block in organic synthesis. Its structural components allow for the development of new materials and compounds through various chemical reactions such as Friedel-Crafts acylation and sulfonation.

2. Biological Activity:

  • Research indicates potential antimicrobial and anti-inflammatory properties of this compound. Studies have shown that it may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways.

3. Medicinal Chemistry:

  • The compound is being explored for therapeutic applications, particularly in drug development. Its unique structure may facilitate the design of novel drug delivery systems that enhance the efficacy of therapeutic agents.

4. Industrial Applications:

  • In the industrial sector, this compound is utilized in producing specialty chemicals and materials with tailored properties, making it valuable for various manufacturing processes.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Drug Delivery Systems
Research focused on the use of this compound in formulating drug delivery systems showed promising results in enhancing the bioavailability of poorly soluble drugs. The compound's ability to modify membrane permeability was highlighted as a key factor in improving drug absorption rates.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with Cellular Membranes: Affecting membrane fluidity and permeability.

    Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cellular damage or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent variations and their implications (Table 1).

Table 1: Structural and Functional Comparison of Thiophene-2-carboxylate Derivatives

Compound Name Substituent at Thiophene Position 3 Substituent at Thiophene Position 4 Key Properties/Applications Evidence Source
Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate (Target) –SO₂NH–(4-phenoxyphenyl) 4-methylphenyl High lipophilicity; unknown bioactivity
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate –SO₂NH–(4-ethylphenyl) Phenyl Moderate lipophilicity; analog data
Thifensulfuron-methyl (Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) –SO₂NH–(4-methoxy-6-methyl-1,3,5-triazin-2-yl) Herbicide; inhibits acetolactate synthase in plants

Key Observations :

Substituent at Position 3: The 4-phenoxyphenyl group in the target compound introduces significant aromaticity and lipophilicity, which may enhance binding to hydrophobic targets (e.g., enzymes or receptors in lipid-rich environments). The triazine moiety in Thifensulfuron-methyl enables hydrogen bonding with plant acetolactate synthase, explaining its herbicidal activity .

Substituent at Position 4 :

  • The 4-methylphenyl group in the target compound likely increases metabolic stability compared to the unsubstituted phenyl group in the analog.
  • Thifensulfuron-methyl lacks a substituent at position 4, prioritizing triazine-mediated bioactivity over steric effects.

Biological Activity: Thifensulfuron-methyl’s triazine group is critical for herbicidal action, highlighting how sulfamoyl substituents dictate target specificity. The phenoxyphenyl group in the target compound may shift activity toward non-plant targets (e.g., mammalian enzymes or microbial proteins).

Physicochemical Properties: The phenoxy group in the target compound enhances lipophilicity (predicted logP > 4), favoring passive diffusion across biological membranes.

Research Implications and Gaps

While direct data on the target compound’s bioactivity are absent, comparisons with analogs suggest:

  • Agrochemical Potential: Structural similarities to Thifensulfuron-methyl imply possible herbicidal applications, but the phenoxyphenyl group may necessitate reformulation for plant uptake.
  • Medicinal Chemistry : The sulfamoyl group’s versatility could enable kinase or protease inhibition, analogous to sulfonamide drugs.
  • Synthetic Challenges: The phenoxyphenyl substituent may complicate synthesis due to steric demands, as seen in crystallographic studies of related sulfonamides .

Further studies should prioritize:

  • Enzymatic assays to identify molecular targets.
  • Comparative pharmacokinetic profiling against and analogs.

Biological Activity

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C25_{25}H21_{21}N\O5_5S2_2
Molecular Weight: 479.6 g/mol
CAS Number: 1223811-95-7

The compound features a thiophene ring with various functional groups, including a methyl group, phenoxy group, and a sulfamoyl group. These structural components contribute to its unique biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction: The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Cell Membrane Interaction: It could affect cellular membranes' fluidity and permeability, thereby altering cellular functions.
  • Oxidative Stress Induction: The generation of reactive oxygen species (ROS) may lead to cellular damage or trigger signaling pathways associated with stress responses.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of thiophene derivatives, including this compound. Its derivatives have demonstrated activity against various bacterial strains:

CompoundS. aureusE. coliB. subtilisS. typhosa
This compound++++++

In this table, the inhibition zones are categorized as follows:

  • (–) < 11 mm [inactive]
  • (+) 11–14 mm [weakly active]
  • (++) 15–18 mm [moderately active]

This indicates that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of thiophene derivatives have also been explored. This compound was evaluated for its effects on human cancer cell lines, particularly prostate cancer (PC-3). Preliminary results indicate that compounds with similar structures can inhibit cell proliferation, suggesting a potential role in cancer therapy .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various thiophene derivatives and assessed their antibacterial activities using the disk diffusion method against standard bacterial strains. The results showed that certain modifications in the thiophene structure increased efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation focused on the synthesis of thiophene derivatives and their cytotoxic effects on cancer cell lines. Compounds similar to this compound demonstrated significant inhibition of cell growth, indicating their potential as anticancer agents .

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